Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride
Overview
Description
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride: is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a cyclopropylmethyl group attached to a propanoate backbone. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility.
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: On an industrial scale, the synthesis is carried out in a controlled environment to ensure purity and yield. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions are common, where different functional groups can replace the existing ones on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Primary amines and alcohols.
Substitution Products: A wide range of derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride is used as an intermediate in organic synthesis, facilitating the creation of complex molecules. Biology: It serves as a building block in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is explored for its potential therapeutic properties, particularly in drug development. Industry: It is utilized in the production of various chemicals and materials, contributing to advancements in material science.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-amino-2-(ethyl)propanoate hydrochloride
Methyl 3-amino-2-(propyl)propanoate hydrochloride
Methyl 3-amino-2-(butyl)propanoate hydrochloride
Uniqueness: Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride stands out due to its cyclopropylmethyl group, which imparts unique chemical properties compared to its ethyl, propyl, and butyl counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity.
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Properties
IUPAC Name |
methyl 2-(aminomethyl)-3-cyclopropylpropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)7(5-9)4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRNDWBVWMJSCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311313-63-9 | |
Record name | methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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